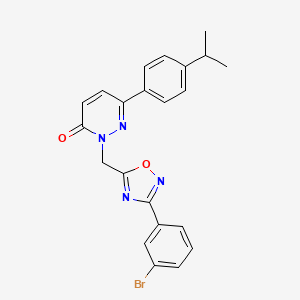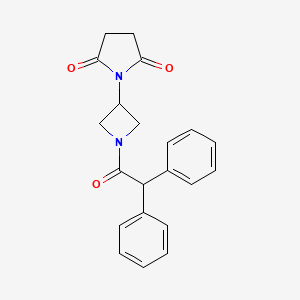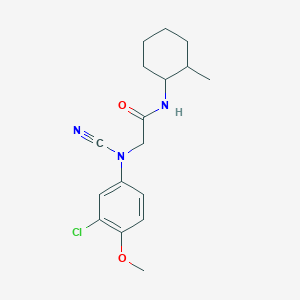
2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H19BrN4O2 and its molecular weight is 451.324. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Ring Transformation and Antimicrobial Activity : A study by Abou-Elmagd, El-ziaty, and Abdalha (2015) explored the creation of various heterocycles from a precursor compound, leading to the development of pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, among others. These compounds exhibited significant antimicrobial activities against various bacteria and fungi (Abou-Elmagd et al., 2015).
Antiviral Activity of Heterocyclic Systems : Another study by Hashem, Youssef, Kandeel, and Abou-Elmagd (2007) reported the conversion of furanones into heterocyclic systems, including pyridazinones and 1,3,4-oxadiazoles. These compounds were evaluated for their antiviral activities against Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV-1), with some showing promising results (Hashem et al., 2007).
Insecticidal Activity of Novel Compounds : Qi, Chen, Wang, Ni, Li, Zhu, and Yuan (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities. Some compounds showed high effectiveness against the diamondback moth (Qi et al., 2014).
Synthesis and Characterization
Synthesis of Pyridazinones as Potential Agents : Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, and Kamble (2015) synthesized new pyridazin-3(2H)-one derivatives and assessed their inhibitory effects on various human cancer cell lines. Some derivatives showed potential as anticancer and antiangiogenic agents (Kamble et al., 2015).
Synthesis and Reactions of Pyridazino[3′, 4′3, 4]pyrazolo[5, 1-c]-1,2,4-triazines
: El-Mariah, Hosny, and Deeb (2006) explored the synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their antimicrobial activity. They developed various derivatives through reactions with different agents, highlighting the versatility of these compounds in synthesis (El-Mariah et al., 2006).
Antioxidant and Anti-Tubercular Activity of Oxadiazole and Pyrazine Derivatives : El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, and Armaković (2018) conducted spectroscopic analysis and computational studies on oxadiazole derivatives, revealing their potential as antioxidants and anti-tubercular agents (El-Azab et al., 2018).
Propriétés
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2/c1-14(2)15-6-8-16(9-7-15)19-10-11-21(28)27(25-19)13-20-24-22(26-29-20)17-4-3-5-18(23)12-17/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJUFFDHSLXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720132.png)
![3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2720134.png)
![3-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2720135.png)
![5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2720136.png)
![2-[2-(Naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2720138.png)
![1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B2720140.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2720142.png)
![1-Methyl-3-[2-(1-methylimidazol-4-yl)ethyl]thiourea](/img/structure/B2720145.png)
![[5-(3-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2720146.png)


